

Application Notes and Protocols for Assessing TBI-166 Sterilizing Activity

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Compound of Interest

Compound Name: TBI-166

Cat. No.: B10854959

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the sterilizing activity of **TBI-166**, a promising anti-tuberculosis agent. The following sections detail in vitro and in vivo methodologies, present key quantitative data from preclinical studies, and visualize experimental workflows.

Introduction

TBI-166, a riminophenazine analogue, has demonstrated potent bactericidal and sterilizing activity against *Mycobacterium tuberculosis* (*M. tuberculosis*) in preclinical models.^{[1][2][3][4][5]} It is being developed as a potential component of novel treatment-shortening regimens for both drug-susceptible and drug-resistant tuberculosis (TB).^{[1][2][3][4][5]} Accurate assessment of its sterilizing activity, the ability to kill persistent bacteria and prevent disease relapse, is critical for its clinical development. These protocols are designed to guide researchers in the evaluation of **TBI-166**'s efficacy.

Data Presentation

In Vitro Activity of TBI-166

The in vitro potency of **TBI-166** provides a foundational understanding of its antimycobacterial effects.

Parameter	Value	Comparison with Clofazimine (CFZ)	Reference
MIC against M. tuberculosis H37Rv	0.063 µg/mL	4-fold lower than CFZ	[6]
MIC range against drug-sensitive clinical isolates	<0.005 - 0.15 µg/mL	Lower than CFZ (0.026 - 0.633 µg/ml)	[6]
MIC range against drug-resistant clinical isolates	0.01 - 0.2 µg/mL	Lower than CFZ (0.075 - 0.844 µg/ml)	[6]
Frequency of spontaneous resistance	2.3×10^{-7}	Not specified	[6][7]
Intracellular activity (J774A.1 cells)	Dose-dependent reduction in CFU	Comparable to or greater than CFZ	[6][8]

In Vivo Sterilizing Activity of TBI-166 in Murine Models

The sterilizing activity of **TBI-166** is primarily evaluated in mouse models of TB through the assessment of bacterial load reduction and relapse rates after treatment.

Bactericidal Activity in BALB/c Mice (Monotherapy)

Treatment Duration	TBI-166 Dose	Log ₁₀ CFU Reduction in Lungs (vs. Untreated)	Reference
4 weeks	10 - 80 mg/kg	1.7 - 2.2	[6]
8 weeks	10 - 80 mg/kg	Continued decline	[6]

Sterilizing Activity of **TBI-166** Combination Regimens in Murine Models

Regimen	Mouse Model	Treatment Duration	Outcome	Reference
TBI-166 + Bedaquiline (BDQ) + Pyrazinamide (PZA)	C3HeB/FeJ	4 weeks	Lungs culture-negative	[1] [2] [3]
TBI-166 + BDQ + PZA	C3HeB/FeJ	8 weeks	No relapses	[1] [2] [3]
TBI-166 + BDQ + PZA	BALB/c	8 weeks	<13.33% relapse	[1] [3]
TBI-166 + BDQ + Linezolid (LZD)	BALB/c	8 weeks	No relapse	[5]
HRZ (Isoniazid + Rifampin + PZA)	BALB/c	8 weeks	40% relapse	[5]

Experimental Protocols

In Vitro Assessment of TBI-166 Activity

1. Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of **TBI-166** that inhibits the visible growth of *M. tuberculosis*.

- Materials: Middlebrook 7H9 broth, OADC enrichment, 96-well microplates, *M. tuberculosis* culture, **TBI-166** stock solution.
- Procedure:
 - Prepare serial dilutions of **TBI-166** in 7H9 broth in a 96-well plate.
 - Inoculate each well with a standardized suspension of *M. tuberculosis* H37Rv or clinical isolates.

- Incubate the plates at 37°C for 7-14 days.
- The MIC is the lowest drug concentration at which no visible bacterial growth is observed.

2. Intracellular Activity Assay

This assay evaluates the ability of **TBI-166** to kill *M. tuberculosis* residing within macrophages.

- Materials: J774A.1 murine macrophage cell line, DMEM, fetal bovine serum, *M. tuberculosis* H37Rv, **TBI-166**.
- Procedure:
 - Seed J774A.1 cells in 24-well plates and allow them to adhere.
 - Infect the macrophages with *M. tuberculosis* at a specific multiplicity of infection.
 - After phagocytosis, wash the cells to remove extracellular bacteria.
 - Add fresh media containing various concentrations of **TBI-166**.
 - Incubate for 3 days.
 - Lyse the macrophages and plate the lysate on Middlebrook 7H11 agar to enumerate colony-forming units (CFU).

In Vivo Assessment of TBI-166 Sterilizing Activity

1. Murine Model of Chronic Tuberculosis Infection

This protocol establishes a chronic TB infection in mice to mimic human disease for testing drug efficacy.

- Animals: Specific pathogen-free female BALB/c or C3HeB/FeJ mice.
- Infection:
 - Infect mice via aerosol exposure with a standardized suspension of *M. tuberculosis* H37Rv to deliver a low dose of bacteria to the lungs.

- Allow the infection to establish for a chronic phase (typically 4-6 weeks).
- Treatment:
 - Administer **TBI-166** orally, once daily, at the desired dose. For combination studies, co-administer other anti-TB drugs.[\[9\]](#)
 - Include a vehicle control group and a positive control group (e.g., standard HRZ regimen).
- Assessment of Bactericidal Activity:
 - At specified time points during treatment (e.g., 2, 4, 8 weeks), euthanize a subset of mice from each group.
 - Aseptically remove the lungs and spleen and homogenize the tissues.
 - Plate serial dilutions of the homogenates on 7H11 agar. To prevent drug carryover, activated charcoal may be added to the agar.[\[10\]](#)
 - Incubate plates at 37°C for 3-4 weeks and count CFU.
 - Calculate the log₁₀ CFU reduction compared to the control group.

2. Assessment of Sterilizing Activity (Relapse Study)

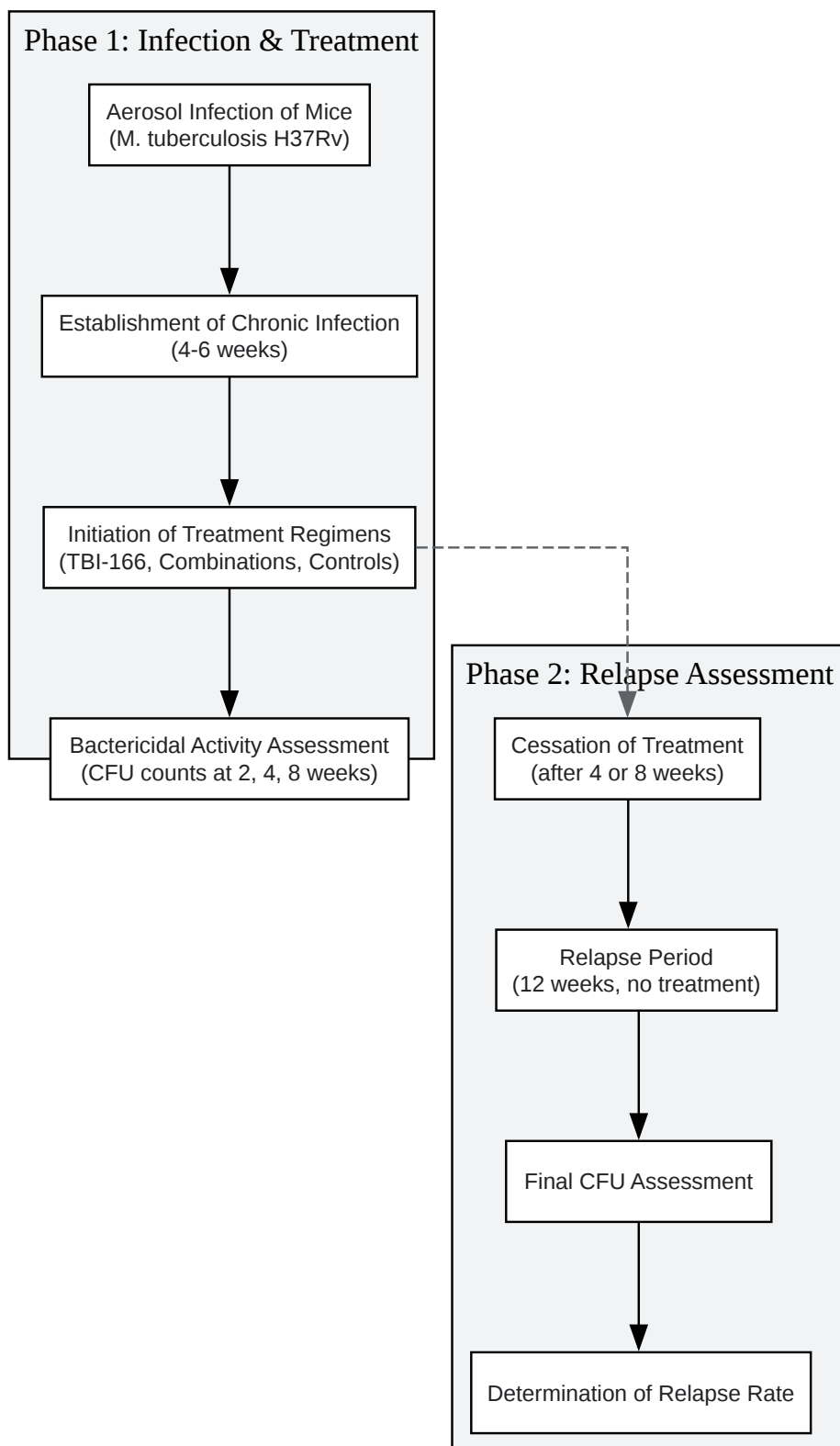
This protocol evaluates the ability of a treatment regimen to prevent disease recurrence after cessation of therapy.

- Procedure:
 - Following a defined duration of treatment (e.g., 4 or 8 weeks) in the chronic infection model, cease drug administration for a separate cohort of mice.
 - Maintain these mice for a period of 12 weeks without treatment to monitor for relapse.[\[2\]](#)
 - At the end of the 12-week period, euthanize the mice and determine the bacterial load in the lungs and spleen as described above.
 - Relapse is defined as the presence of one or more CFU in the tissues.

- Calculate the percentage of relapsed mice in each treatment group.

Mandatory Visualizations

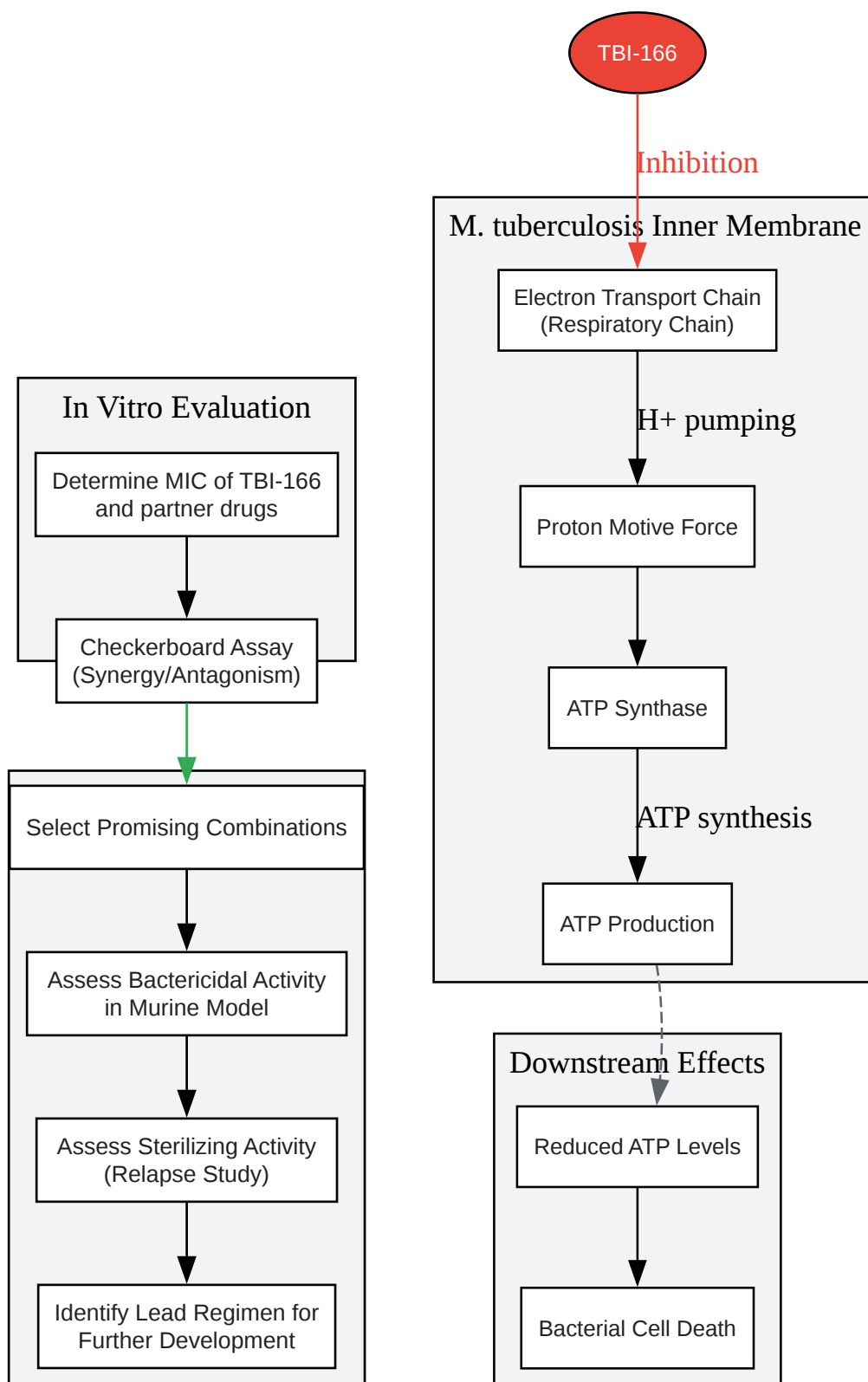
Experimental Workflow for In Vivo Sterilizing Activity Assessment



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Caption: Workflow for assessing **TBI-166** sterilizing activity in a murine model.

Logical Flow for Evaluating TBI-166 Combination Regimens



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